molecular formula C13H10BrClO B7861404 (2-Bromophenyl)(3-chlorophenyl)methanol

(2-Bromophenyl)(3-chlorophenyl)methanol

Cat. No.: B7861404
M. Wt: 297.57 g/mol
InChI Key: KLRAZLFGXCVGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)(3-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the second position of one phenyl ring and a chlorine atom on the third position of another phenyl ring, both attached to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-chlorophenyl)methanol typically involves the following steps:

  • Bromination and Chlorination: Starting with benzene derivatives, bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the desired positions on the phenyl rings.

  • Formation of Methanol Group:

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

(2-Bromophenyl)(3-chlorophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of (2-Bromophenyl)(3-chlorophenyl)methane.

  • Substitution: Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles and electrophiles are used to replace the bromine or chlorine atoms.

Major Products Formed:

  • Oxidation: (2-Bromophenyl)(3-chlorophenyl)carboxylic acid or ketone.

  • Reduction: (2-Bromophenyl)(3-chlorophenyl)methane.

  • Substitution: Various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(2-Bromophenyl)(3-chlorophenyl)methanol: has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(3-chlorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-Bromophenyl)(3-chlorophenyl)methanol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other aromatic alcohols with different halogen substitutions, such as (2-Bromophenyl)(4-chlorophenyl)methanol and (2-Chlorophenyl)(3-bromophenyl)methanol.

  • Uniqueness: The specific arrangement of bromine and chlorine atoms on the phenyl rings gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-bromophenyl)-(3-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRAZLFGXCVGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.